![molecular formula C15H13N3O6S B2778386 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 895458-06-7](/img/structure/B2778386.png)
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzothiazole and furan rings. The nitro group attached to the furan ring would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications:
- A study outlined the synthesis of novel heterocyclic compounds, including derivatives similar to the compound , showcasing their potential as anti-inflammatory and analgesic agents. This highlights the compound's relevance in medicinal chemistry, particularly in drug design for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemosensor Applications:
- Research on coumarin benzothiazole derivatives, closely related to the compound of interest, showed their use as chemosensors for cyanide anions. Such derivatives have been synthesized and tested for their photophysical properties and recognition capabilities (Wang et al., 2015).
Antimicrobial and Antiparasitic Activity:
- Thiazolides, a class of compounds including the one , have been studied for their anti-infectious properties against various pathogens. These compounds have shown effectiveness against intestinal protozoan parasites, bacteria, and viruses (Esposito et al., 2005).
Antiviral Research:
- Studies on thiazolides have revealed their potential as antiviral agents. For example, research on the inhibition of hepatitis B virus replication by certain thiazolides indicates the potential utility of these compounds in antiviral therapies (Stachulski et al., 2011).
Cancer Research:
- In the field of oncology, thiazolide derivatives have shown promise in inducing apoptosis in colorectal tumor cells. This suggests their potential application in cancer treatment, particularly in targeting specific cellular pathways in cancer cells (Brockmann et al., 2014).
Pharmaceutical Chemistry:
- The compound's structural derivatives have been explored for their pharmaceutical properties. For instance, research on related benzothiazole derivatives points to their application in developing new pharmaceutical agents with specific therapeutic actions (Mahran, Sidky, & Wamhoff, 1983).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit the activity ofHIV-1 Reverse Transcriptase (RT) . This enzyme plays a major role in the replication of the HIV-1 virus, making it a key target for antiviral drugs .
Mode of Action
The compound interacts with its targets through a process known as uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding . This type of inhibition is particularly effective as it can still be effective even when the concentration of the substrate is high .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the activity of the RT enzyme . This prevents the virus from replicating and spreading to new cells . The downstream effects of this inhibition include a reduction in viral load and a slowing of disease progression .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability . These properties are crucial for the effectiveness of the compound, as they determine how much of the drug reaches its target and how long it remains active in the body .
Result of Action
The result of the compound’s action is a reduction in the replication of the HIV-1 virus . This can slow the progression of the disease and reduce the severity of symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its target . .
Propiedades
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-17-8-6-10(22-2)11(23-3)7-12(8)25-15(17)16-14(19)9-4-5-13(24-9)18(20)21/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKYFUASCEQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778303.png)
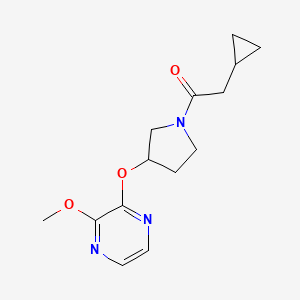

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2778306.png)
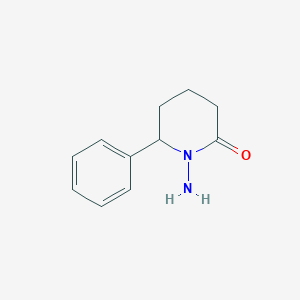
![2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2778308.png)
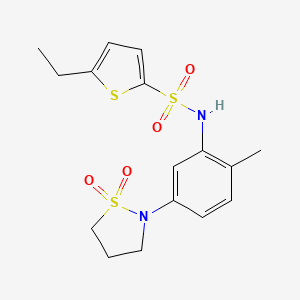
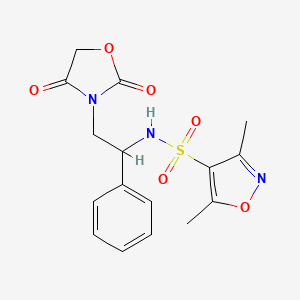
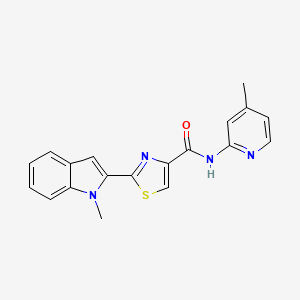
![N-[1-(2,4-Difluorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2778318.png)
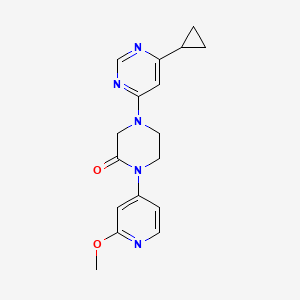
![Methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2778321.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778323.png)
![N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)